molecular formula C11H14N4O2 B2521026 N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1798619-36-9

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2521026
CAS No.: 1798619-36-9
M. Wt: 234.259
InChI Key: FPWHKRUGJYPMRF-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.259. The purity is usually 95%.
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Scientific Research Applications

Materials Science Applications

Energetic Materials Development : Compounds with furazan and triazole units have been explored for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior in performance to traditional explosives like TNT (Yu et al., 2017).

Chemical Synthesis and Reactivity

Antimicrobial Agents : Azole derivatives, including those with furan-2-carboxylic acid hydrazide as a precursor, have been synthesized and shown antimicrobial activities against various microorganisms, indicating their potential use in combating infectious diseases (Başoğlu et al., 2013).

Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds involving furan and triazole units has led to the development of novel chemical entities. These entities have been subjected to electrophilic substitution reactions, highlighting the versatility of furan-containing compounds in organic synthesis (El’chaninov & Aleksandrov, 2017).

Pharmacological Applications

Tyrosinase Inhibitors : New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides have been synthesized and identified as potent tyrosinase inhibitors, suggesting their potential application in the treatment of disorders related to melanin synthesis, such as hyperpigmentation (Dige et al., 2019).

Antiurease and Antioxidant Activities : Some newly synthesized 1,2,4-triazole Schiff base and amine derivatives, starting from ethyl N′-furan-2-carbonylbenzohydrazonate, exhibited significant antiurease and antioxidant activities, pointing to their potential therapeutic uses (Sokmen et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-8(5-9-3-4-17-7-9)12-11(16)10-6-15(2)14-13-10/h3-4,6-8H,5H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWHKRUGJYPMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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